N'-(2-fluoro-4-methylphenyl)-N-[1-(2-hydroxyethyl)piperidin-4-yl]oxamide
Description
N’-(2-fluoro-4-methylphenyl)-N-[1-(2-hydroxyethyl)piperidin-4-yl]oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active molecules. This compound features a piperidine ring, a common structural motif in many biologically active compounds, and a fluorinated aromatic ring, which often enhances the biological activity and metabolic stability of the molecule.
Properties
IUPAC Name |
N'-(2-fluoro-4-methylphenyl)-N-[1-(2-hydroxyethyl)piperidin-4-yl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3/c1-11-2-3-14(13(17)10-11)19-16(23)15(22)18-12-4-6-20(7-5-12)8-9-21/h2-3,10,12,21H,4-9H2,1H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKFKCKRMYKLMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NC2CCN(CC2)CCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-fluoro-4-methylphenyl)-N-[1-(2-hydroxyethyl)piperidin-4-yl]oxamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, often using ethylene oxide or similar reagents.
Coupling with the Fluorinated Aromatic Ring: The fluorinated aromatic ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate fluorinated aryl halides.
Formation of the Oxamide Linkage: The final step involves the formation of the oxamide linkage, typically through the reaction of the amine with an oxalyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-(2-fluoro-4-methylphenyl)-N-[1-(2-hydroxyethyl)piperidin-4-yl]oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxamide linkage can be reduced to form corresponding amines.
Substitution: The fluorinated aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst can be used.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe to study biological processes involving piperidine-containing compounds.
Medicine: Potential use as a pharmacologically active agent, particularly in the development of drugs targeting the central nervous system.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-fluoro-4-methylphenyl)-N-[1-(2-hydroxyethyl)piperidin-4-yl]oxamide would depend on its specific biological target. Generally, compounds with piperidine rings can interact with various receptors and enzymes in the body, modulating their activity. The fluorinated aromatic ring may enhance binding affinity and selectivity for specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-fluorophenyl)-N-[1-(2-hydroxyethyl)piperidin-4-yl]oxamide
- N’-(4-methylphenyl)-N-[1-(2-hydroxyethyl)piperidin-4-yl]oxamide
- N’-(2-fluoro-4-methylphenyl)-N-[1-(2-methoxyethyl)piperidin-4-yl]oxamide
Uniqueness
N’-(2-fluoro-4-methylphenyl)-N-[1-(2-hydroxyethyl)piperidin-4-yl]oxamide is unique due to the combination of the fluorinated aromatic ring and the hydroxyethyl-substituted piperidine ring. This combination may confer unique pharmacological properties, such as enhanced metabolic stability and improved binding affinity to specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
